Cas no 2679936-81-1 (rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate)

rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28304234
- rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate
- 2679936-81-1
- rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate
-
- インチ: 1S/C18H15BrN2O2S2/c19-16-6-12(9-24-16)13-7-14(13)15-10-25-17(20-15)21-18(22)23-8-11-4-2-1-3-5-11/h1-6,9-10,13-14H,7-8H2,(H,20,21,22)/t13-,14+/m0/s1
- InChIKey: FZHJNXNRCSWWMU-UONOGXRCSA-N
- ほほえんだ: BrC1=CC(=CS1)[C@@H]1C[C@H]1C1=CSC(NC(=O)OCC2C=CC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 433.97583g/mol
- どういたいしつりょう: 433.97583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 5
rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28304234-1.0g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 95.0% | 1.0g |
$1714.0 | 2025-03-19 | |
Enamine | EN300-28304234-2.5g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 95.0% | 2.5g |
$3362.0 | 2025-03-19 | |
Enamine | EN300-28304234-0.1g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 95.0% | 0.1g |
$1508.0 | 2025-03-19 | |
Enamine | EN300-28304234-10g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 10g |
$7373.0 | 2023-09-07 | ||
Enamine | EN300-28304234-5g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 5g |
$4972.0 | 2023-09-07 | ||
Enamine | EN300-28304234-0.5g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 95.0% | 0.5g |
$1646.0 | 2025-03-19 | |
Enamine | EN300-28304234-1g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 1g |
$1714.0 | 2023-09-07 | ||
Enamine | EN300-28304234-0.05g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 95.0% | 0.05g |
$1440.0 | 2025-03-19 | |
Enamine | EN300-28304234-5.0g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 95.0% | 5.0g |
$4972.0 | 2025-03-19 | |
Enamine | EN300-28304234-10.0g |
rac-benzyl N-{4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-yl}carbamate |
2679936-81-1 | 95.0% | 10.0g |
$7373.0 | 2025-03-19 |
rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamateに関する追加情報
Introduction to rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate (CAS No. 2679936-81-1)
rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate (CAS No. 2679936-81-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its intricate molecular structure, which includes a thiazole ring, a brominated thiophene moiety, and a benzyl carbamate group. The presence of these functional groups endows the molecule with unique chemical and biological properties, making it a valuable candidate for various research and development activities.
The thiazole ring is a heterocyclic aromatic compound that is widely used in the design of pharmaceuticals due to its ability to modulate biological targets. In the context of rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate, the thiazole ring plays a crucial role in enhancing the compound's stability and bioavailability. Recent studies have shown that thiazole-containing compounds exhibit potent antimicrobial and antifungal activities, which could be beneficial in the development of new therapeutic agents.
The brominated thiophene moiety is another key structural feature of this compound. Thiophenes are five-membered heterocyclic compounds with a sulfur atom in the ring. The introduction of a bromine atom at the 5-position of the thiophene ring can significantly influence the electronic properties of the molecule, thereby affecting its reactivity and biological activity. Research has indicated that brominated thiophenes have shown promise in various therapeutic areas, including anticancer and antiviral applications.
The benzyl carbamate group is an important functional group that contributes to the overall pharmacological profile of the compound. Carbamates are known for their ability to form reversible covalent bonds with biological targets, making them useful in drug design. The benzyl substituent further enhances the lipophilicity of the molecule, which can improve its cellular uptake and distribution. This combination of features makes rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate an attractive candidate for drug discovery and development.
In terms of synthesis, the preparation of rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, which is crucial for advancing this compound into preclinical and clinical stages.
The biological evaluation of rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate has revealed promising results in various assays. In vitro studies have demonstrated its potent inhibitory activity against specific enzymes and receptors involved in disease pathways. For instance, it has shown significant activity against kinases implicated in cancer progression and inflammatory responses. These findings suggest that this compound could be a valuable lead for developing novel therapeutics targeting these pathways.
In addition to its potential therapeutic applications, rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate has also been studied for its pharmacokinetic properties. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles, which are essential for ensuring effective drug delivery and minimizing side effects. Ongoing research aims to optimize these properties further through structure-based drug design approaches.
The safety profile of rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate is another critical aspect being investigated. Preclinical toxicity studies have shown that it is well-tolerated at therapeutic doses with minimal adverse effects. However, more extensive safety evaluations are necessary to ensure its suitability for human use.
In conclusion, rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate (CAS No. 2679936-81-1) represents a promising compound with potential applications in medicinal chemistry and drug discovery. Its unique molecular structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its full potential, this compound holds significant promise for advancing therapeutic options in various disease areas.
2679936-81-1 (rac-benzyl N-{4-(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl-1,3-thiazol-2-yl}carbamate) 関連製品
- 1226450-97-0(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
- 1502700-74-4(4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid)
- 2137804-16-9(ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate)
- 1944684-09-6(4-[[1-[(3-Chloro-2-methylphenyl)sulfonyl]-3-pyrrolidinyl]oxy]pyridine)
- 433939-93-6(tert-butyl N-(4-cyano-3,5-difluorophenyl)methylcarbamate)
- 899983-46-1(N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylcyclopropanecarboxamide)
- 1559596-80-3(4-(3-methylcyclohexyl)aminopentan-1-ol)
- 1804146-92-6(5-Bromo-2-(3-chloropropyl)benzoic acid)
- 939357-65-0(1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1261883-02-6(5-(2,3-Difluorophenyl)-2-fluorobenzoic acid)




